molecular formula C12H8Cl4N2O4 B13552649 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1016480-06-0

2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B13552649
CAS No.: 1016480-06-0
M. Wt: 386.0 g/mol
InChI Key: GTGTVQVDPORVJY-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features a pyrrolidine ring and a tetrachloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the reaction of 2-oxopyrrolidine derivatives with tetrachloropyridine carboxylate esters. One common method involves the use of ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a starting material . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the pyrrolidine ring or the tetrachloropyridine moiety.

    Substitution: Halogen atoms in the tetrachloropyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine and pyridine compounds .

Scientific Research Applications

2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tetrachloropyridine moiety may enhance the compound’s binding affinity and specificity .

Properties

CAS No.

1016480-06-0

Molecular Formula

C12H8Cl4N2O4

Molecular Weight

386.0 g/mol

IUPAC Name

[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

InChI

InChI=1S/C12H8Cl4N2O4/c13-7-8(14)10(17-11(16)9(7)15)12(21)22-4-6(20)18-3-1-2-5(18)19/h1-4H2

InChI Key

GTGTVQVDPORVJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl

solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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